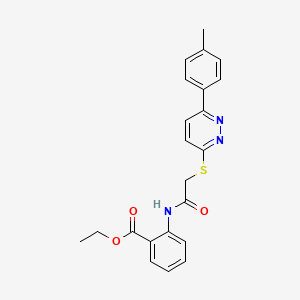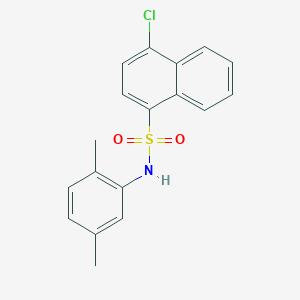
N-(oxan-4-yl)-4-(trifluoromethyl)pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(oxan-4-yl)-4-(trifluoromethyl)pyridin-2-amine, also known as OTFP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of N-(oxan-4-yl)-4-(trifluoromethyl)pyridin-2-amine is not fully understood. However, studies have shown that it can inhibit the activity of certain enzymes and receptors, leading to its potential use as a drug candidate. N-(oxan-4-yl)-4-(trifluoromethyl)pyridin-2-amine has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. This inhibition can lead to the death of cancer cells that rely on PARP for survival.
Biochemical and Physiological Effects:
N-(oxan-4-yl)-4-(trifluoromethyl)pyridin-2-amine has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that it can reduce the size of tumors in mice and improve cognitive function in rats.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(oxan-4-yl)-4-(trifluoromethyl)pyridin-2-amine in lab experiments is its ease of synthesis. The reaction conditions are mild, and the yields are good. Additionally, N-(oxan-4-yl)-4-(trifluoromethyl)pyridin-2-amine has been shown to have potential as a drug candidate, making it a useful compound for medicinal chemistry research. However, one limitation of using N-(oxan-4-yl)-4-(trifluoromethyl)pyridin-2-amine in lab experiments is its potential toxicity. Studies have shown that it can cause DNA damage and cell death at high concentrations.
Orientations Futures
There are several future directions for research involving N-(oxan-4-yl)-4-(trifluoromethyl)pyridin-2-amine. One direction is to investigate its potential as a drug candidate for the treatment of cancer, inflammation, and neurodegenerative diseases. Another direction is to explore its use as a building block for the synthesis of more complex molecules. Additionally, research can be conducted on its potential use in material science, particularly in the synthesis of MOFs. Finally, more studies can be conducted to further understand its mechanism of action and potential toxicity.
Méthodes De Synthèse
The synthesis of N-(oxan-4-yl)-4-(trifluoromethyl)pyridin-2-amine involves the reaction of 2-amino-4-(trifluoromethyl)pyridine with 4-bromo-1,3-dioxane in the presence of a palladium catalyst. The reaction is carried out under mild conditions and produces N-(oxan-4-yl)-4-(trifluoromethyl)pyridin-2-amine in good yields.
Applications De Recherche Scientifique
N-(oxan-4-yl)-4-(trifluoromethyl)pyridin-2-amine has been used in various scientific research applications, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, N-(oxan-4-yl)-4-(trifluoromethyl)pyridin-2-amine has been shown to have potential as a drug candidate for the treatment of cancer, inflammation, and neurodegenerative diseases. In organic synthesis, it has been used as a building block for the synthesis of more complex molecules. In material science, it has been used as a precursor for the synthesis of metal-organic frameworks (MOFs).
Propriétés
IUPAC Name |
N-(oxan-4-yl)-4-(trifluoromethyl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O/c12-11(13,14)8-1-4-15-10(7-8)16-9-2-5-17-6-3-9/h1,4,7,9H,2-3,5-6H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDVLJQVJRGVIOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC2=NC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(oxan-4-yl)-4-(trifluoromethyl)pyridin-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[1-(quinoline-2-carbonyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2943055.png)

![N-[4-(propan-2-yl)phenyl]-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B2943058.png)
![(2Z)-2-[4-(1H-pyrrol-1-yl)phenyl]-3-[2-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B2943060.png)

![6-(Phenylmethoxymethyl)spiro[3.3]heptan-2-one](/img/structure/B2943062.png)
![(Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2943066.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2943069.png)




![Tert-butyl N-(8-oxo-5-oxaspiro[3.4]octan-7-yl)carbamate](/img/structure/B2943077.png)